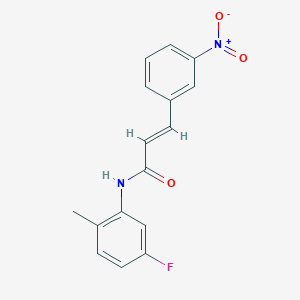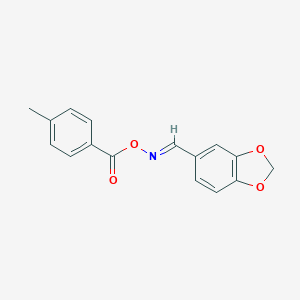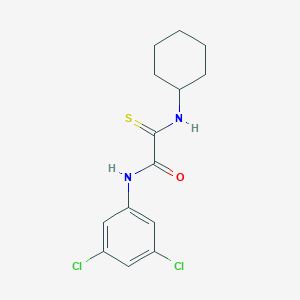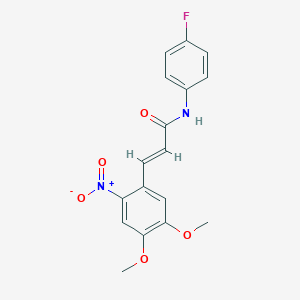
N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide” is a chemical compound with the molecular formula C16H13FN2O3 .
Molecular Structure Analysis
The molecular structure consists of a fluorine atom (F) attached to a phenyl ring, which is also attached to an acrylamide group. This acrylamide group is further connected to another phenyl ring with a nitro group (NO2). The presence of these functional groups may influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The average mass of this compound is 300.284 Da, and the monoisotopic mass is 300.091034 Da . Other physical and chemical properties such as melting point, boiling point, and density could not be retrieved from the available sources .Applications De Recherche Scientifique
Recognition and Transfer of Hydrophilic Compounds
A study explored the self-assembly of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers, demonstrating their capability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This recognition capability suggests potential applications in chemical separation processes and analytical chemistry, although it's worth noting that the compound specifically mentioned in the query was not directly studied in this research (Sawada et al., 2000).
Optical and UV–Vis Chemosensors
Research on novel colorimetric sensors utilizing poly(acrylamide) nanocomposites for the selective recognition of fluoride ions has been conducted. These sensors exhibit significant visible color changes upon interaction with fluoride ions, indicating their potential utility in environmental monitoring and the detection of hazardous substances. While this study focuses on a related acrylamide-based compound, it highlights the broader applicability of acrylamide derivatives in sensor technology (Sedghi et al., 2019).
Antiproliferative Activity
N-(4-nitrophenyl)acrylamide, closely related to the compound of interest, has been synthesized and characterized for its antiproliferative activity against HeLa cell lines. The study revealed that this acrylamide-based molecule, despite being recognized as toxic, showed low toxicity on cancer cells, suggesting potential for biomedical research in developing cancer treatment modalities (Tanış et al., 2019).
Corrosion Inhibition
Acrylamide derivatives have been investigated for their efficacy as corrosion inhibitors for copper in nitric acid solutions. These compounds demonstrated significant corrosion inhibition, suggesting their potential application in protecting metal surfaces in industrial settings. This research underscores the chemical versatility and practical applications of acrylamide derivatives in materials science (Abu-Rayyan et al., 2022).
Sensing and Removal of Metal Ions
Nonconjugated biocompatible macromolecular luminogens based on acrylamide derivatives have shown promise for the sensing and removal of Fe(III) and Cu(II) ions, demonstrating their potential in environmental cleanup and monitoring. The study highlights the role of acrylamide derivatives in developing new materials for environmental sustainability (Dutta et al., 2020).
Propriétés
IUPAC Name |
(E)-N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-11-5-7-13(17)10-15(11)18-16(20)8-6-12-3-2-4-14(9-12)19(21)22/h2-10H,1H3,(H,18,20)/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRQBEONGGSIGU-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)


![4-{[4-(Cinnamoyloxy)phenyl]sulfanyl}phenyl 3-phenylacrylate](/img/structure/B371326.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B371328.png)
![5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate](/img/structure/B371329.png)

![N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371333.png)

![1-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-2-dodecylsulfanylethanone](/img/structure/B371336.png)
![N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide](/img/structure/B371339.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B371344.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371345.png)
